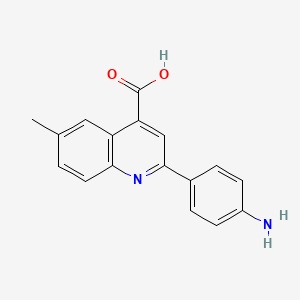
N-ベンジル-3-フェニル-3-((5-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound could be used in studies to understand the interactions of triazole derivatives with biological systems, including enzyme inhibition and receptor binding.
作用機序
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to bind readily in the biological system with a variety of enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The triazole ring is then functionalized with a phenyl group.
The next step involves the introduction of the thioether linkage. This can be achieved by reacting the triazole derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride. Finally, the benzyl and phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
化学反応の分析
Types of Reactions
N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the triazole ring or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could yield different triazole derivatives.
類似化合物との比較
Similar Compounds
- N-benzyl-2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-benzyl-2-((4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-benzyl-2-((4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
What sets N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide apart from similar compounds is its specific substitution pattern and the presence of both benzyl and phenyl groups, which could confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
N-benzyl-3-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c29-22(25-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)30-24-26-23(27-28-24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHQKGAELZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride](/img/structure/B2440073.png)
![methyl 3-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2440074.png)


![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2440077.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2440084.png)
![7-(4-ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2440086.png)
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)
